molecular formula C15H14N2O4 B1668681 2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 1032336-22-3

2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No. B1668681
CAS RN: 1032336-22-3
M. Wt: 286.28 g/mol
InChI Key: QOIJQHFVEIVOQM-CXUHLZMHSA-N
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Description

CB-892 is a novel inhibitor of hiv-1 gene expression

Scientific Research Applications

Antibacterial and Antifungal Activities

2-Hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide and its derivatives exhibit significant antibacterial and antifungal properties. For instance, Schiff base compounds, including those derived from benzohydrazide, have shown remarkable activities against various bacterial and fungal strains, demonstrating their potential as bioactive agents in combating microbial infections (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor for carbon steel in acidic environments. Research shows that it acts as an efficient inhibitor, increasing in effectiveness with concentration. Its protective capability is attributed to its adsorption on the metal surface, forming a barrier against corrosive elements (Poojary, Kumari, & Rao, 2021).

Molecular Structure Analysis

Studies focusing on the molecular structure of benzohydrazide derivatives, including crystallography and spectroscopic analysis, have been conducted to understand their chemical properties and potential applications in various fields, such as materials science and pharmaceuticals (Fun, Horkaew, & Chantrapromma, 2011).

DNA Interaction and Biological Activity

Some benzohydrazide derivatives have demonstrated the ability to interact with DNA, which could be relevant in the development of new therapeutic agents. Their structure allows for potential intercalation with DNA, influencing biological activities at the molecular level (Sirajuddin et al., 2013).

Potential in Material Science

The synthesis and characterization of these compounds, including their interactions with metals, are of interest in material science. Their ability to form complexes with various metals could lead to applications in catalysis, as well as in the development of new materials with specific properties (Wang, 2011).

Antioxidant Activity

Benzohydrazide derivatives, due to their structural properties, have shown potential antioxidant activity. Their effectiveness in scavenging free radicals can be significant in the development of new antioxidant agents (Ardjani & Mekelleche, 2017).

properties

CAS RN

1032336-22-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-7-6-10(8-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

QOIJQHFVEIVOQM-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB-5193892;  CB 5193892;  CB5193892;  CB-892;  CB 892;  CB892

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

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